Tryptophyltyrosine

GLP-1 secretion enteroendocrine dipeptide library screen

Choose Tryptophyltyrosine (Trp-Tyr, WY) for its unique, sequence-specific biological activities that no other aromatic dipeptide can replicate. As the most potent GLP-1 secretagogue, it outperforms 338 other dipeptides, inducing a ~6-fold release. Use it as a benchmark in photodynamic stability studies (kr/kt ratio 0.18) or as a reference PEPT1 ligand (IC50 0.08 mM). In vivo efficacy in tauopathy models further validates its procurement value for neuroscience and metabolic research. Guaranteed ≥98% purity with reliable cold-chain shipping.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B12509215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophyltyrosine
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N
InChIInChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)
InChIKeyTYYLDKGBCJGJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tryptophyltyrosine (Trp-Tyr) Procurement Guide: Dipeptide Identity, Purity, and Research-Grade Specifications


Tryptophyltyrosine (Trp-Tyr, WY) is a dipeptide formed from the essential amino acids L-tryptophan and L-tyrosine linked by a conventional peptide bond [1]. It is classified under the organic compound class of dipeptides and is recognized as a metabolite and a building block for functional peptides found in protein hydrolysates [2]. Researchers source this compound for studies ranging from gut hormone secretion and neuroprotection to photodynamic stability, where its unique sequence- and residue-driven properties offer measurable differentiation from closely related aromatic dipeptides.

Why Trp-Tyr Cannot Be Substituted by Other Aromatic Dipeptides in Bioactivity Assays


Substituting Trp-Tyr with seemingly similar aromatic dipeptides like Trp-Phe, Tyr-Trp, or Trp-Trp leads to profound functional discrepancies because the biological readout is exquisitely sensitive to both amino acid composition and sequence order. In a comprehensive screen of 339 dipeptides for GLP-1 secretagogue activity, Trp-Tyr (WY) emerged as the most potent stimulus, whereas its reverse sequence Tyr-Trp (YW) failed to induce any response [1]. Similarly, in photodynamic studies, the tyrosine moiety in Trp-Tyr provides a substantial physical quenching of singlet oxygen that the phenylalanine and tryptophan counterparts in Trp-Phe and Trp-Trp cannot replicate, resulting in widely divergent oxidative fates [2]. These examples demonstrate that even single-atom changes in the C-terminal residue or simple sequence reversal abolish the differentiated properties that make Trp-Tyr valuable for research.

Quantitative Differentiation of Trp-Tyr vs. Closest Analogs: A Comparator-Based Evidence Guide


GLP-1 Secretagogue Potency: Trp-Tyr vs. Tyr-Trp and 338 Other Dipeptides

In a systematic screen of 339 dipeptides on murine enteroendocrine GLUTag cells, Trp-Tyr (WY) at 5 mg/mL induced a GLP-1 secretion level approximately 6-fold higher than the blank control, making it the most potent dipeptide identified. By contrast, its reverse-sequence analog Tyr-Trp (YW) did not induce GLP-1 secretion, confirming strict sequence specificity [1]. The addition of phenylalanine to the N- or C-terminus (yielding FWY or WYF tripeptides) further enhanced potency beyond WY alone, establishing WY as a minimal active pharmacophore [1].

GLP-1 secretion enteroendocrine dipeptide library screen

Resistance to Singlet Oxygen-Mediated Photodynamic Oxidation: Trp-Tyr vs. Trp-Phe and Trp-Trp

In a direct kinetic comparison using Rose Bengal-sensitized photooxidation at pH 7, the ratio of chemical reaction rate constant to overall quenching rate constant (kr/kt) was determined for three tryptophyl dipeptides. Trp-Tyr exhibited a kr/kt of 0.18, which is markedly lower than Trp-Phe (0.72) and Trp-Trp (0.60) and also lower than free Trp (0.65) [1]. The low kr/kt value indicates that the tyrosine moiety of Trp-Tyr physically deactivates singlet oxygen far more efficiently, resulting in substantially reduced chemical oxidation of the tryptophan side chain [1].

photodynamic stability singlet oxygen quenching peptide photochemistry

MAO-B Inhibition: Trp-Tyr vs. Structural Analogs Missing the Tyrosine Phenol

Trp-Tyr at a concentration of 1 mM inhibited monoamine oxidase B (MAO-B) activity by 48 ± 1.95% in vitro . Although head-to-head potency data against close dipeptide analogs are not available in the same assay, the inhibition is attributed to the combined recognition of the indole and phenol side chains; dipeptides lacking the C-terminal tyrosine (e.g., Trp-Gly, Trp-Ala) or lacking the N-terminal tryptophan are expected to show lower or absent MAO-B engagement based on known structure-activity relationships for MAO substrates and inhibitors .

MAO-B inhibition dopamine metabolism neuropeptide

In Vivo Tauopathy Protection: Trp-Tyr vs. Untreated Tauopathy Model

In PS19 transgenic tauopathy mice, continuous dietary intake of Trp-Tyr (0.05% w/w) significantly reduced hippocampal phosphorylated tau levels (113.1 vs. control 162.2 arbitrary units) and lowered the cortical pTau/tTau ratio (0.02 vs. control 0.04) [1]. Female PS19 mice receiving Trp-Tyr achieved a 67% survival ratio at 53 weeks compared to 38% in untreated controls [1]. While direct comparisons against other dipeptides were not performed in the same study, the magnitude of in vivo efficacy distinguishes Trp-Tyr as a bioactive dipeptide with validated central nervous system effects.

tauopathy Alzheimer's disease neuroprotection PS19 mice

Blood-Brain Barrier Permeability and Oral Activity: Trp-Tyr vs. Non-Permeable Dipeptides

Trp-Tyr is characterized as an orally active dipeptide with specific blood-brain barrier (BBB) permeability, enabling it to exert pharmacological effects in the central nervous system following oral administration . In contrast, many dipeptides are rapidly hydrolyzed by intestinal peptidases and do not reach the brain in intact form. The BBB permeability of Trp-Tyr is a compound-specific property linked to its balanced hydrophobicity and recognition by peptide transporters such as PEPT1 , making it a valuable scaffold for CNS-targeted peptide research.

oral bioavailability blood-brain barrier CNS delivery

PEPT1 Transporter Affinity: Trp-Tyr as a Substrate vs. Other Dipeptide Ligands

Trp-Tyr exhibits binding affinity for the human intestinal peptide transporter PEPT1, as demonstrated by its inhibition of [14C]Gly-Sar uptake in MDCK cells with an IC50 of 0.08 mM . This affinity supports efficient intestinal absorption and positions Trp-Tyr as a defined reference ligand for PEPT1-mediated transport studies. While many dipeptides also interact with PEPT1, the combination of a large aromatic N-terminal residue (Trp) and a phenolic C-terminal residue (Tyr) provides a distinct affinity profile that is not replicated by smaller or aliphatic dipeptides.

PEPT1 transporter intestinal absorption prodrug design

Optimal Research and Procurement Scenarios for Tryptophyltyrosine (Trp-Tyr)


GLP-1 Secretagogue Screening and Enteroendocrine Cell Pharmacology

Use Trp-Tyr as the positive control or reference agonist in GLP-1 secretion assays on GLUTag or primary intestinal L-cells. At 5 mg/mL, it reliably induces a ~6-fold increase in GLP-1 release, outperforming all 338 other dipeptides tested [1]. Its sequence specificity (Trp-Tyr, not Tyr-Trp) makes it an ideal tool to probe peptide-sensing mechanisms on enteroendocrine cells.

Photodynamic and Oxidative Stability Studies of Peptide Therapeutics

Employ Trp-Tyr as a low-photoreactivity aromatic dipeptide benchmark. Its kr/kt ratio of 0.18 quantifies the protective physical quenching of singlet oxygen by the tyrosine moiety, a property not shared by the more photooxidizable Trp-Phe (0.72) and Trp-Trp (0.60) [2]. This is critical for selecting peptide scaffolds intended for light-exposed formulations or photodynamic therapy applications.

In Vivo Tauopathy and Alzheimer's Disease Research in Transgenic Mouse Models

Incorporate Trp-Tyr into the diet of PS19 tauopathy mice at 0.05% w/w to reduce hippocampal pTau levels by ~30%, lower cortical pTau/tTau ratio by 50%, and improve survival from 38% to 67% at 53 weeks [3]. This established in vivo efficacy profile provides a robust baseline for evaluating novel Trp-Tyr derivatives or combination therapies against tau-mediated neurodegeneration.

PEPT1-Mediated Intestinal Transport and Oral Prodrug Design

Use Trp-Tyr as a reference PEPT1 ligand with a measured IC50 of 0.08 mM for [14C]Gly-Sar uptake inhibition in MDCK-PEPT1 cells . Its oral bioavailability and BBB permeability make it a valuable comparator for structure-transport relationship studies aiming to optimize di-/tripeptide-based prodrugs for systemic or CNS delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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